BenchChemオンラインストアへようこそ!

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

regioisomer differentiation thiophene substitution structure-activity relationship

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2176270-89-4, molecular formula C16H18N2O4S2, molecular weight 366.45 g/mol) is a synthetic sulfonamide derivative belonging to the phenoxyacetamide class. The compound features a thiophen-3-yl-substituted pyrrolidine ring linked through a sulfonyl bridge to a phenoxyacetamide moiety, yielding an InChI Key of OMSAZYXHXDJCTE-UHFFFAOYSA-N.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 2176270-89-4
Cat. No. B2530818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
CAS2176270-89-4
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESC1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C16H18N2O4S2/c17-16(19)10-22-14-1-3-15(4-2-14)24(20,21)18-7-5-12(9-18)13-6-8-23-11-13/h1-4,6,8,11-12H,5,7,9-10H2,(H2,17,19)
InChIKeyOMSAZYXHXDJCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2176270-89-4): Structural Identity and Compound Class Definition


2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2176270-89-4, molecular formula C16H18N2O4S2, molecular weight 366.45 g/mol) is a synthetic sulfonamide derivative belonging to the phenoxyacetamide class . The compound features a thiophen-3-yl-substituted pyrrolidine ring linked through a sulfonyl bridge to a phenoxyacetamide moiety, yielding an InChI Key of OMSAZYXHXDJCTE-UHFFFAOYSA-N . This scaffold positions the compound within a family of heterocyclic sulfonamides investigated for modulation of ion channels (TRPA1, TRPV1), enzyme inhibition (PARP-1, MMP-2), and integrated stress response pathway targeting (ATF4), as evidenced by patent filings from Hoffmann-La Roche and GlaxoSmithKline covering structurally related pyrrolidine sulfonamide series [1][2][3].

Why 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the phenoxyacetamide sulfonamide class, even minor structural perturbations—such as thiophene regioisomerism (3-yl vs. 2-yl attachment), sulfonyl vs. sulfamoyl linker identity, or heteroaryl replacement—can produce quantitatively distinct pharmacological profiles. For example, in the TRPV1 antagonist series, conversion of a pyrrolidino group to a (hydroxyethyl)methylamino group shifted human TRPV1 IC50 from 411 nM to 33 nM, a 12.5-fold potency gain [1]. Similarly, sulfonyl pyrrolidine MMP-2 inhibitors exhibit nanomolar IC50 values against MMP-2 with high selectivity over AP-N, but potency is exquisitely sensitive to the nature of the aryl sulfonyl substituent [2]. The target compound's thiophen-3-yl regioisomer (CAS 2176270-89-4) differs from its thiophen-2-yl analog (CAS 2194904-89-5) by the sulfur position on the thiophene ring, which alters electron distribution, ring orientation, and consequently target binding geometry . Generic substitution without experimental verification of the specific regioisomer therefore carries quantifiable risk of activity loss.

Quantitative Differentiation Evidence for 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide vs. Structural Analogs


Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution Position as a Determinant of Target Binding Geometry

The target compound (CAS 2176270-89-4) bears the thiophene ring attached at the 3-position, whereas its closest commercially catalogued analog (CAS 2194904-89-5) bears the thiophene at the 2-position . In thiophene-containing bioactive molecules, the 2- vs. 3-substitution pattern alters the dihedral angle between the thiophene and pyrrolidine rings, modulating the spatial orientation of the sulfur atom and its capacity to engage in S–π interactions or hydrogen bonding within a target binding pocket. In the broader sulfonamide class, thiophene regioisomerism has been shown to affect Factor Xa inhibitory potency and selectivity profiles [1]. No published study has yet directly compared the two regioisomers in a head-to-head assay.

regioisomer differentiation thiophene substitution structure-activity relationship

Sulfonyl Linker vs. Sulfamoyl Linker: Differentiated Physicochemical and Pharmacological Implications

The target compound employs a direct sulfonyl (–SO2–) linkage between the pyrrolidine nitrogen and the phenoxy ring, whereas a closely catalogued analog (CAS 2097914-82-2) employs a sulfamoyl (–NHSO2–) linker [1]. The sulfonyl group is a stronger electron-withdrawing moiety than sulfamoyl, reducing the basicity of the adjacent pyrrolidine nitrogen (estimated pKa shift of ~2–3 units) and altering the protonation state at physiological pH [2]. In the TRPA1 antagonist patent literature, compounds with the sulfonyl linkage demonstrated retained potency after liver microsome stability optimization, while sulfamoyl-containing analogs showed distinct metabolic profiles [3]. The sulfonyl linker also eliminates the additional hydrogen bond donor present in the sulfamoyl NH, which can affect both permeability and off-target binding promiscuity [4].

sulfonyl vs sulfamoyl linker chemistry metabolic stability

Computed Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA) vs. Heteroaryl-Modified Analogs

Using the ZINC database computed property framework, the C16H18N2O4S2 scaffold of the target compound yields a calculated cLogP of ~2.48 and a TPSA of ~88.4 Ų [1]. These values place it within favorable drug-like chemical space (cLogP <5, TPSA <140 Ų) per established oral bioavailability guidelines [2]. By comparison, heteroaryl-modified analogs in the same scaffold family—such as the pyridazin-3-yloxy derivative (CAS 1903040-62-9, C20H24N4O5S) and the chloropyridinyloxy analog (CAS 2034619-10-6, C20H22ClN3O5S)—exhibit higher molecular weights, increased TPSA, and altered cLogP profiles due to additional heteroatom content [3][4]. The target compound's lower molecular weight and favorable TPSA suggest superior passive permeability relative to these bulkier analogs, though this requires experimental validation in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer system.

physicochemical profiling cLogP TPSA drug-likeness

Class-Level Biological Precedent: Phenoxyacetamide Scaffold Activity in Oncology and Pain Target Assays

No target-specific bioassay data have been published for CAS 2176270-89-4 in peer-reviewed literature. However, the phenoxyacetamide sulfonamide scaffold has established biological precedent across three therapeutically relevant target classes: (1) TRPV1 antagonism—compound 15d (phenoxyacetamide derivative) inhibited human TRPV1 with IC50 = 33 nM and demonstrated in vivo efficacy in a rat bladder overactivity model [1]; (2) PARP-1 inhibition—phenoxyacetamide derivatives compound I and compound II showed IC50 values of 1.43 µM and 6.52 µM against HepG2 hepatocellular carcinoma cells, with compound I achieving 24.51-fold apoptosis induction and in vivo tumor growth suppression [2]; and (3) TRPA1 antagonism—a series of α-aryl pyrrolidine sulfonamides from Hoffmann-La Roche were optimized to compounds with retained TRPA1 potency and improved liver microsome stability [3]. The target compound combines structural features from all three precedent classes (pyrrolidine sulfonamide + phenoxyacetamide + thiophene), suggesting potential polypharmacology that must be deconvoluted experimentally.

phenoxyacetamide pharmacology PARP-1 inhibition TRPV1 antagonism TRPA1 modulation

Analytical Differentiation: InChI Key, SMILES, and Spectroscopic Identifiability vs. Isomers and Analogs

The target compound is unambiguously identifiable by its InChI Key OMSAZYXHXDJCTE-UHFFFAOYSA-N and canonical SMILES C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N . The thiophen-3-yl isomer can be analytically distinguished from the thiophen-2-yl isomer (CAS 2194904-89-5) by 1H NMR: the thiophen-3-yl group displays characteristic coupling patterns (three aromatic protons with distinct J-values: H-2 at δ ~7.25–7.35 as dd, J = 3.0, 1.2 Hz; H-4 at δ ~7.35–7.45 as dd, J = 5.0, 3.0 Hz; H-5 at δ ~7.15–7.25 as dd, J = 5.0, 1.2 Hz), while the thiophen-2-yl isomer shows a different splitting pattern (H-3 dd, H-4 dd, H-5 dd with distinct chemical shifts) [1]. High-resolution mass spectrometry provides identical exact mass for both isomers (366.0708 Da for [M+H]+), making chromatographic retention time or NMR the definitive orthogonal identification method .

analytical verification InChI Key SMILES quality control

Recommended Research Application Scenarios for 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide Based on Evidenced Differentiation


Regioisomer-Specific Structure-Activity Relationship (SAR) Probe for Thiophene-Containing Sulfonamide Lead Series

In medicinal chemistry programs exploring pyrrolidine sulfonamides as TRPA1 antagonists, TRPV1 antagonists, or ATF4 pathway inhibitors, this compound serves as the definitive thiophen-3-yl reference standard against the thiophen-2-yl comparator (CAS 2194904-89-5) [1]. Side-by-side biochemical profiling of both regioisomers in the same assay platform can quantify the contribution of thiophene sulfur positioning to target engagement, selectivity, and metabolic stability. Patent literature from Hoffmann-La Roche (EA033497B1) and GlaxoSmithKline (ATF4 inhibitor series) provides the strategic rationale for such regioisomer comparisons [1][2].

Physicochemical Benchmarking Compound for Permeability and Solubility Optimization of Sulfonamide Lead Series

With a computed cLogP of ~2.48, TPSA of ~88.4 Ų, and only one H-bond donor, this compound is predicted to exhibit favorable passive permeability relative to higher-MW, higher-TPSA analogs (e.g., pyridazinyloxy or chloropyridinyloxy derivatives) [1]. It is suitable as a reference compound in PAMPA, Caco-2, or MDCK permeability assays to establish baseline membrane flux characteristics for the sulfonyl-pyrrolidine-phenoxyacetamide chemotype. Comparative data against the sulfamoyl analog (CAS 2097914-82-2, with two H-bond donors) can experimentally test the permeability advantage predicted by the Veber rules [2].

Target Deconvolution Tool at the TRPA1/TRPV1/PARP-1 Pharmacophore Intersection

Given the structural convergence of TRPA1 (pyrrolidine sulfonamide), TRPV1 (phenoxyacetamide), and PARP-1 (phenoxyacetamide) pharmacophores in this single compound, it is recommended as a profiling tool in a focused biochemical panel [1][2]. Procurement for this purpose should include: (a) TRPA1 FLIPR calcium flux assay; (b) TRPV1 calcium flux or electrophysiology assay; (c) PARP-1 enzymatic inhibition assay; and (d) a broad counterscreen panel (e.g., hERG, CYP450 inhibition) to assess selectivity. The resulting fingerprint will inform whether the compound is a multi-target ligand or exhibits target-specific activity, guiding subsequent medicinal chemistry decisions.

Metabolic Stability Reference Standard in Liver Microsome and Hepatocyte Assays

The α-aryl pyrrolidine sulfonamide series from which this compound is conceptually derived underwent systematic metabolic stability optimization, with metabolite identification studies guiding structural refinements [1]. This compound can serve as a reference standard in human, rat, and mouse liver microsome stability assays to benchmark intrinsic clearance (CLint) for new analogs entering the same chemical series. Comparative data from the TRPA1 literature provide a framework for interpreting metabolic soft spots (e.g., thiophene sulfur oxidation, pyrrolidine ring hydroxylation) and designing stabilized analogs [1].

Quote Request

Request a Quote for 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.